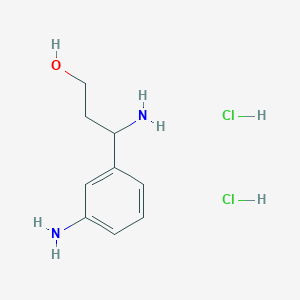

3-(3-Aminophenyl)-DL-beta-alaninol 2HCl

Descripción general

Descripción

The compound seems to be a derivative of beta-alanine, a naturally occurring beta amino acid, and aminophenol, which is an organic compound consisting of a phenol functional group and an amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Aminophenols, for example, are typically solid at room temperature and can exhibit both acidic and basic properties .Aplicaciones Científicas De Investigación

Specialization of Function Among Aldehyde Dehydrogenases

Research shows that aldehyde dehydrogenases play a critical role in beta-alanine biosynthesis in Saccharomyces cerevisiae, highlighting the importance of beta-alanine in pantothenic acid (vitamin B(5)) and coenzyme A (CoA) biosynthesis. This study indicates the biochemical pathways involving beta-alanine, contributing to our understanding of cellular metabolism and potential biotechnological applications (White et al., 2003).

Stereoselective Aminoacylation

Another study explores the aminoacylation of diinosine monophosphate, demonstrating the enantiomeric specificity in the incorporation of alanine isomers. This research could have implications for understanding the evolution of optical activity and the origins of genetically directed protein synthesis, offering insights into the fundamental processes of life (Profy & Usher, 2005).

Biotechnological Production of β-Alanine

Advancements in the biotechnological production of β-alanine, a naturally occurring β-type amino acid, showcase its significance beyond protein incorporation, serving as a precursor for various industrial chemicals. This review elaborates on natural synthesis pathways and biotechnological approaches, underlining β-alanine's potential in medicine, feed, food, and environmental applications (Wang et al., 2021).

Photolabile Protecting Groups

The development of new photolabile protecting groups for beta-alanine highlights its application in transient kinetic investigations of cellular processes. This research contributes to our understanding of how beta-alanine can be used to study fast cellular activities, expanding its utility in scientific research (Banerjee et al., 2003).

Synthetic Pathway for 3-Hydroxypropionic Acid Production

A study on the synthetic pathway for producing 3-hydroxypropionic acid via beta-alanine in Saccharomyces cerevisiae emphasizes the potential for microbial fermentation to create sustainable chemical building blocks. This work showcases the application of beta-alanine in reducing fossil dependence and CO2 emissions, contributing to the development of eco-friendly production processes (Borodina et al., 2015).

Mecanismo De Acción

- FolRα is a cell surface receptor that plays a crucial role in folate uptake and transport. It is overexpressed in certain cancers, including ovarian, endometrial, and non-small cell lung cancer .

Target of Action

Mode of Action

- 3-(3-Aminophenyl)-DL-beta-alaninol 2HCl binds to FolRα with high affinity. Upon binding, it rapidly internalizes into target-positive cancer cells. Within the tumor microenvironment or upon internalization, the compound releases a tubulin-targeting cytotoxin called 3-aminophenyl hemiasterlin (SC209) . Unlike some other tubulin-targeting payloads, SC209 has reduced potential for drug efflux via P-glycoprotein 1 (P-gp) drug pumps. Interestingly, when cocultured with target-positive cells, this compound exhibits bystander killing, affecting nearby target-negative cells .

Pharmacokinetics

- this compound remains stable in circulation, with no change in drug-antibody ratio (DAR) for up to 21 days. In mice, it has a half-life of approximately 6.4 days. Phase I dose escalation studies are ongoing in ovarian and endometrial cancer patients (clinical trial identifiersNCT03748186 and NCT05200364) .

Result of Action

- A single dose of this compound significantly inhibits tumor growth in FolRα-expressing xenograft models and patient-derived xenograft models. Combination treatment with carboplatin or Avastin further enhances its efficacy in xenograft models .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-3-(3-aminophenyl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;;/h1-3,6,9,12H,4-5,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYFJGAIQBOCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(CCO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

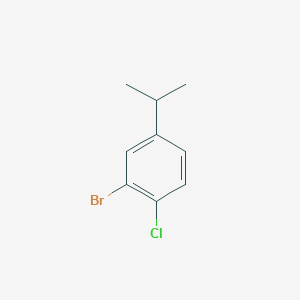

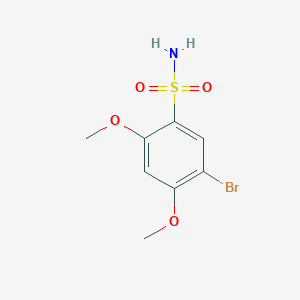

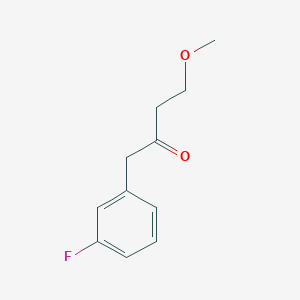

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)

![3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1523843.png)

![[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol](/img/structure/B1523849.png)

![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)